
6-(Hexyloxy)-5-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hexyloxy)-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the hexyloxy and methoxy groups in this compound enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexyloxy)-5-methoxy-1H-indole typically involves the alkylation of 5-methoxyindole with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
- Dissolve 5-methoxyindole in DMF.
- Add potassium carbonate to the solution.
- Introduce hexyl bromide to the mixture.
- Heat the reaction mixture to around 100°C and stir for several hours.
- After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent like ethyl acetate.
- The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps may include crystallization, distillation, and advanced chromatographic techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Hexyloxy)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-(Hexyloxy)-5-formyl-1H-indole or 6-(Hexyloxy)-5-carboxy-1H-indole.
Reduction: Formation of 6-(Hexyloxy)-5-methoxy-1,2-dihydroindole.
Substitution: Formation of various 6-(Alkoxy/aryloxy)-5-methoxy-1H-indole derivatives.
Aplicaciones Científicas De Investigación
6-(Hexyloxy)-5-methoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 6-(Hexyloxy)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxyindole: Lacks the hexyloxy group, making it less lipophilic.
6-Hydroxy-5-methoxy-1H-indole: Contains a hydroxy group instead of a hexyloxy group, altering its chemical reactivity.
6-(Butyloxy)-5-methoxy-1H-indole: Similar structure but with a shorter alkyl chain.
Uniqueness
6-(Hexyloxy)-5-methoxy-1H-indole is unique due to the presence of both the hexyloxy and methoxy groups, which confer distinct chemical and biological properties. The hexyloxy group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and hydrophobic targets. The methoxy group contributes to its electronic properties, influencing its reactivity and interaction with biological molecules.
Propiedades
Número CAS |
116473-68-8 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
6-hexoxy-5-methoxy-1H-indole |
InChI |
InChI=1S/C15H21NO2/c1-3-4-5-6-9-18-15-11-13-12(7-8-16-13)10-14(15)17-2/h7-8,10-11,16H,3-6,9H2,1-2H3 |
Clave InChI |
SJPSGNHMLJGLLI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C2C=CNC2=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


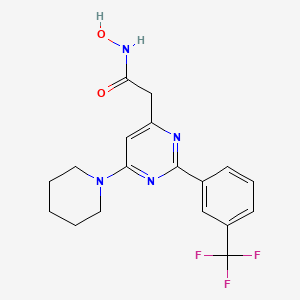
![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
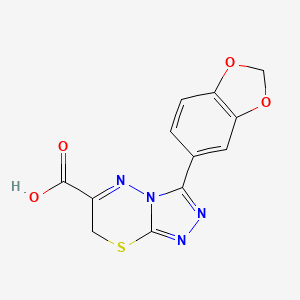


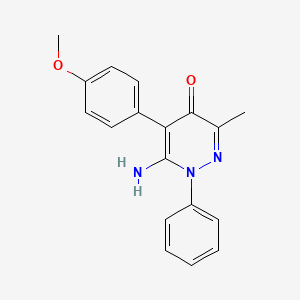
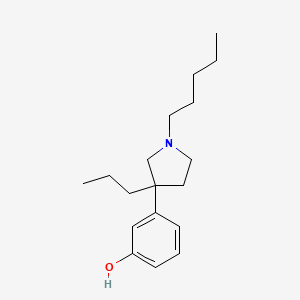
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
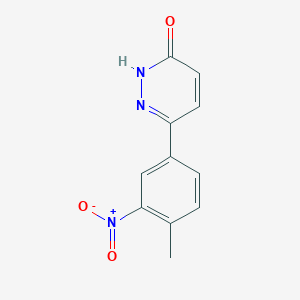
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
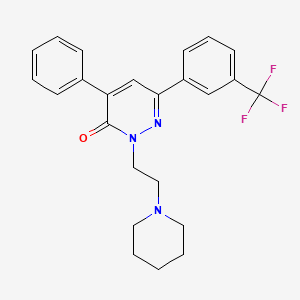
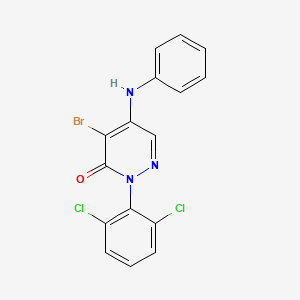

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
